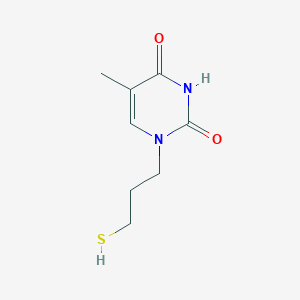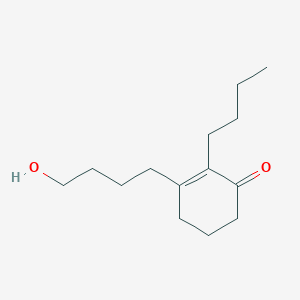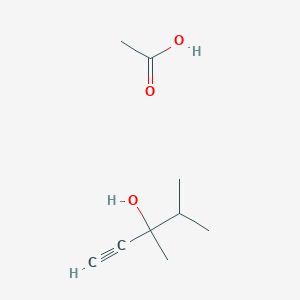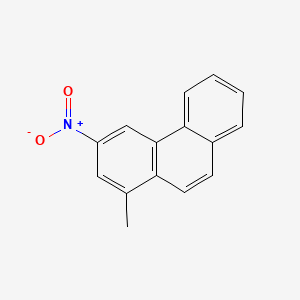
1-Methyl-3-nitrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitrophenanthrene is an organic compound belonging to the class of nitroaromatic hydrocarbons It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with a methyl group at the first position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrophenanthrene can be synthesized through nitration of 1-methylphenanthrene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated phenanthrene derivatives.
Scientific Research Applications
1-Methyl-3-nitrophenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic nitration mechanisms.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
1-Methylphenanthrene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenanthrene: Lacks the methyl group, affecting its physical and chemical properties.
Phenanthrene: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness: 1-Methyl-3-nitrophenanthrene is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
80191-44-2 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-methyl-3-nitrophenanthrene |
InChI |
InChI=1S/C15H11NO2/c1-10-8-12(16(17)18)9-15-13(10)7-6-11-4-2-3-5-14(11)15/h2-9H,1H3 |
InChI Key |
LRGGPMFAYJEQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
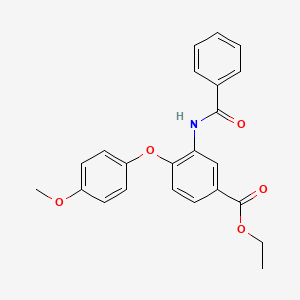

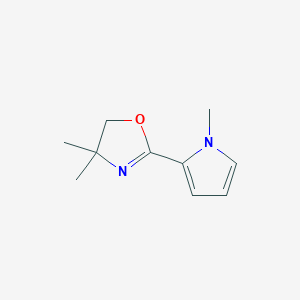
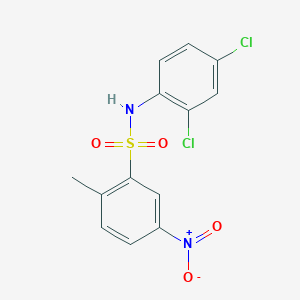
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
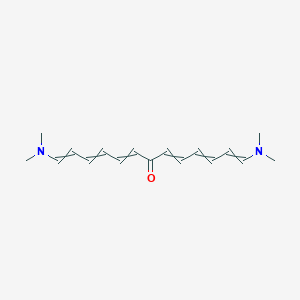

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
